molecular formula C19H22N4O4 B5655666 5-(3-甲基-4-吗啉-4-基苯甲酰)-4,5,6,7-四氢-1H-咪唑并[4,5-c]吡啶-6-羧酸

5-(3-甲基-4-吗啉-4-基苯甲酰)-4,5,6,7-四氢-1H-咪唑并[4,5-c]吡啶-6-羧酸

货号 B5655666
分子量: 370.4 g/mol
InChI 键: DRVQFJMOFOBTKL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazo[4,5-c]pyridine derivatives, including 5-(3-methyl-4-morpholin-4-ylbenzoyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid, are of significant interest in medicinal chemistry due to their biological activities and potential therapeutic applications. These compounds are often explored for their receptor binding capabilities, serving as a foundation for developing novel pharmacological agents.

Synthesis Analysis

The synthesis of imidazo[4,5-c]pyridine derivatives involves complex organic synthesis strategies. Techniques such as the Pictet-Spengler reaction, which is utilized for synthesizing spinacine derivatives, and modifications thereof can be instrumental in the synthesis of related compounds. The Pictet-Spengler reaction, for instance, facilitates the creation of diverse amide, ester, and alkyl derivatives, showcasing the versatility in synthesizing imidazo[4,5-c]pyridine compounds (Klutchko et al., 1991).

Molecular Structure Analysis

The molecular structure of imidazo[4,5-c]pyridine derivatives is characterized by a fused ring system that incorporates imidazole and pyridine rings. This fused ring system is pivotal in determining the chemical reactivity and potential interaction with biological targets. Structural modifications, such as the introduction of a morpholino group, can significantly impact the compound's affinity and specificity towards receptors, as seen in the study of AT1 receptor antagonists (Cappelli et al., 2006).

科学研究应用

衍生物开发与合成

已经开发出天然存在的氨基酸4,5,6,7-四氢-1H-咪唑并[4,5-c]吡啶-6-羧酸的新衍生物,包括酰胺、酯、5-烷基和酰基以及区域特异性N im -烷基和芳基烷基衍生物。这些衍生物通过皮克特-施彭格勒反应合成,在各种化学和药理学应用中具有潜力 (Klutchko 等,1991)

在心血管治疗中的潜力

衍生物 606A(一种新型 AT1 受体拮抗剂)在治疗易卒中自发性高血压大鼠的高血压相关并发症方面显示出前景。其作用包括降低心脏重量、增强内皮依赖性舒张和改善肾功能,表明其在心血管治疗中的效用 (Hashimoto 等,1998)

抗结核和抗真菌特性

一些新型衍生物表现出显着的抗结核和抗真菌活性,突出了它们在开发治疗结核病和真菌感染方面的潜力 (Syed 等,2013)

在抑制剂开发中的应用

N-环己基-6-甲基-2-(4-吗啉苯基)咪唑并[1,2-a]吡啶-3-胺等化合物已被确认为 5-脂氧合酶 (5-LO) 的有效抑制剂,5-LO 是炎症性疾病和某些癌症中的关键酶。这突出了开发针对 5-LO 的新治疗剂的潜力 (Hieke 等,2012)

抗原生动物活性

某些咪唑并[1,2-a]吡啶和四氢咪唑并[1,2-a]吡啶已显示出对 T. b. rhodesiense 和 P. falciparum 等病原体的强 DNA 亲和力和抗原生动物活性。这表明它们在治疗由这些病原体引起的疾病方面的潜力 (Ismail 等,2004)

抗病毒特性

4-(苯氨基)-1-苯基-1H-吡唑并[3,4-b]吡啶-4-羧酸等衍生物已显示出对单纯疱疹病毒、马亚罗病毒和水疱性口炎病毒等病毒的抗病毒活性,表明它们在抗病毒药物开发中的潜力 (Bernardino 等,2007)

属性

IUPAC Name

5-(3-methyl-4-morpholin-4-ylbenzoyl)-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4/c1-12-8-13(2-3-16(12)22-4-6-27-7-5-22)18(24)23-10-15-14(20-11-21-15)9-17(23)19(25)26/h2-3,8,11,17H,4-7,9-10H2,1H3,(H,20,21)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRVQFJMOFOBTKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CC3=C(CC2C(=O)O)N=CN3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-methyl-4-morpholin-4-ylbenzoyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3-methyl-4-morpholin-4-ylbenzoyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(3-methyl-4-morpholin-4-ylbenzoyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-(3-methyl-4-morpholin-4-ylbenzoyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-(3-methyl-4-morpholin-4-ylbenzoyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid
Reactant of Route 5
5-(3-methyl-4-morpholin-4-ylbenzoyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid
Reactant of Route 6
5-(3-methyl-4-morpholin-4-ylbenzoyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。